tert-Butyl(2-(thietan-3-ylamino)ethyl)carbamate
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Overview
Description
tert-Butyl(2-(thietan-3-ylamino)ethyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a thietan-3-ylamino group, and an ethylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-(thietan-3-ylamino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a thietan-3-ylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-(thietan-3-ylamino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
tert-Butyl(2-(thietan-3-ylamino)ethyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl(2-(thietan-3-ylamino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar chemical properties.
tert-Butyl (2-(methylamino)ethyl)carbamate: A related compound with a methylamino group instead of a thietan-3-ylamino group.
tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate: Another similar compound with an ethylamino group.
Uniqueness
tert-Butyl(2-(thietan-3-ylamino)ethyl)carbamate is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C10H20N2O2S |
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Molecular Weight |
232.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(thietan-3-ylamino)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-5-4-11-8-6-15-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
HEFSPRDHQQRVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CSC1 |
Origin of Product |
United States |
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